molecular formula C9H13NO2S B1526840 (3,4-Dimethylphenyl)methanesulfonamide CAS No. 1078627-81-2

(3,4-Dimethylphenyl)methanesulfonamide

Cat. No. B1526840
M. Wt: 199.27 g/mol
InChI Key: FNZVMYIPUKLUEJ-UHFFFAOYSA-N
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Description

“(3,4-Dimethylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethylphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a 3,4-dimethylphenyl group . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .

Scientific Research Applications

Structural Analysis and Conformation

  • Study of Molecular Structure and Conformation : Research on compounds structurally similar to (3,4-Dimethylphenyl)methanesulfonamide, like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, provides insights into their molecular conformation. These studies reveal details about bond parameters, torsion angles, and hydrogen bonding patterns, which are crucial for understanding their behavior and potential applications in various scientific fields, including material science and molecular biology (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Selectivity

  • Chemoselective N-Acylation Reagents : Research on related compounds like N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar methanesulfonamides, has led to the development of chemoselective N-acylation reagents. These studies explore structure-reactivity relationships and have implications in synthetic chemistry for creating more selective and efficient reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Biological Activity

  • Analysis of Biological Activity : Compounds like N-(2,3-Dichlorophenyl)methanesulfonamide, which share structural similarities with (3,4-Dimethylphenyl)methanesulfonamide, have been analyzed for their biological activity. The availability of the amide H atom to receptor molecules and the conformation of the compound play significant roles in their biological interactions, which can be valuable in drug design and pharmacology (Gowda, Foro, & Fuess, 2007).

Environmental Chemistry

  • Methanesulfonic Acid in Microbial Metabolism : The study of methanesulfonic acid, which is related to methanesulfonamide derivatives, offers insights into its role in the biogeochemical cycling of sulfur. This includes its use by aerobic bacteria as a sulfur source and its formation from atmospheric processes, relevant to environmental chemistry and microbiology (Kelly & Murrell, 1999).

Sensor Development

  • Greenhouse Methane Gas Detection : Research into novel sensors for the detection of greenhouse gases like methane has led to the development of PEDOT-PSS/AuNP hybrid nanocomposite-based sensors. These sensors, using materials like dimethyl sulfoxide (related to methanesulfonamides), show promise for environmental monitoring and pollution control (Khasim, Pasha, Badi, Ltaief, Al-Ghamdi, & Panneerselvam, 2021).

Proton-Donating Ability

Safety And Hazards

The safety data sheet for a related compound, N,N-Dimethyl methanesulfonamide, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that the product is used only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

(3,4-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVMYIPUKLUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the structure of the title compound, C9H13NO2S, the conformation of the N—H bond is anti to the meta-methyl group, similar to the anti conformation observed in N-(3-methylphenyl)…
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the structure of the title compound, C7H7Cl2NO2S, the conformation of the N—H bond is syn to the meta-chloro group, in contrast with the anti conformation observed for the meta-…
Number of citations: 1 scripts.iucr.org
S Al-Khafaji, N Cardinale… - Journal of Chemical …, 2003 - journals.sagepub.com
The orientation of the products of nitrosation: nitration and bromination of the methanesulfonamides of the six isomeric dimethylanilines have been established by 1 H NMR nuclear …
Number of citations: 2 journals.sagepub.com

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